Product packaging for MS2177(Cat. No.:)

MS2177

Cat. No.: B1191807
M. Wt: 442.608
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MS2177 is a potent and selective small-molecule inhibitor of the protein lysine methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1) and also methylates non-histone proteins including p53 and PCNA, playing key roles in cell cycle regulation, DNA damage response, and chromatin organization . As a substrate-competitive inhibitor, this compound blocks the binding of the protein substrate rather than the co-factor S-adenosylmethionine (SAM) . Its binding mode and mechanism of action have been elucidated by an X-ray crystal structure of the inhibitor in complex with human SETD8 (PDB ID: 5T5G) . The structure reveals that this compound occupies the substrate peptide-binding site, inducing conformational changes in key tyrosine residues to fit the active site . This compound demonstrates significant potency with a reported biochemical IC50 of 1.9 µM and a binding affinity (K_D) of 1.3 µM, as confirmed by isothermal titration calorimetry . This inhibitor is a valuable chemical probe for studying the biological functions of H4K20 monomethylation in epigenetic pathways and for investigating the oncogenic roles of SETD8, providing a foundation for the development of targeted cancer therapeutics . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H38N6O2

Molecular Weight

442.608

SMILES

COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1

Appearance

Solid powder

Synonyms

MS2177;  MS-2177;  MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine

Origin of Product

United States

Discovery and Initial Biochemical Characterization of Ms2177

Identification of Quinazoline (B50416) Scaffold as a Basis for SETD8 Inhibition

The quinazoline scaffold was recognized as a promising structural motif for inhibiting SETD8, partly due to its presence in inhibitors of other lysine (B10760008) methyltransferases like G9a and GLP. Initial studies involving a quinazoline-based inhibitor, UNC0379 (referred to as compound 1 in some literature), demonstrated selective, substrate-competitive inhibition of SETD8. nih.govacs.orgnih.govrsc.org This finding provided a foundation for further structural exploration to identify more potent SETD8 inhibitors. nih.govacs.orgnih.gov

Structural Modifications Leading to MS2177 (Compound 94/2)

Building upon the quinazoline core of UNC0379, researchers undertook structure-activity relationship (SAR) studies to enhance potency and affinity for SETD8. nih.govrsc.org A key modification involved the addition of an alkylamino group to the 7-position of the quinazoline scaffold. nih.gov This strategy was informed by observations in G9a/GLP inhibitors, where such modifications improved potency by occupying the lysine-binding channel. nih.gov The addition of an ethyl group at this position proved particularly effective, leading to the identification of this compound. nih.gov this compound is also referred to as compound 2 or compound 94 in various sources, reflecting its place in different series of synthesized compounds during the optimization process. nih.govrsc.orgucl.ac.uk

In Vitro Potency and Binding Affinity against SETD8

This compound demonstrated improved in vitro potency compared to its precursor, UNC0379. In biochemical assays, this compound showed an IC₅₀ value of 1.9 μM. nih.govacs.orgtargetmol.cn Direct binding studies using isothermal titration calorimetry (ITC) confirmed the interaction between this compound and SETD8, revealing a dissociation constant (Kd) of 1.3 μM. nih.govacs.orgnih.gov This Kd value was significantly lower than that of UNC0379 (18 μM), indicating a stronger binding affinity of this compound for SETD8. nih.gov Mechanism of action studies indicated that this compound is competitive with the H4 peptide substrate but noncompetitive with the cofactor SAM. nih.govrsc.orgacs.orgnih.gov

The in vitro biochemical and binding data for this compound are summarized below:

Assay TypeValueAgainst TargetReference
Biochemical IC₅₀1.9 μMSETD8 nih.govacs.orgtargetmol.cn
Isothermal Titration Calorimetry (ITC) Kd1.3 μMSETD8 nih.govacs.orgnih.gov

A cocrystal structure of this compound in complex with SETD8 (PDB ID: 5T5G) has been determined, providing valuable insights into the binding mode of this inhibitor. nih.govacs.orgnih.govrcsb.orgucl.ac.ukacsmedchem.orguea.ac.uknih.gov This structure was the first crystal structure of SETD8 in complex with a small-molecule inhibitor and revealed that this compound binds to SETD8 in a manner distinct from how quinazoline G9a inhibitors bind to G9a. nih.gov The binding site of this compound overlaps with the peptide substrate binding groove, with the quinazoline rings occupying a space typically filled by the substrate lysine side chain. nih.gov

Mechanistic Elucidation of Setd8 Inhibition by Ms2177

Substrate-Competitive Inhibition Profile

Research has demonstrated that MS2177 functions as a substrate-competitive inhibitor of SETD8. nih.govacs.orgnih.govrsc.org This means that this compound competes with the natural protein substrate (such as the H4 peptide containing lysine (B10760008) 20) for binding to the active site of the SETD8 enzyme. By occupying the substrate binding pocket, this compound prevents the enzyme from interacting with and methylating its intended target.

Studies employing competition assays have shown that increasing concentrations of the H4 peptide substrate can reduce the inhibitory effect of this compound, consistent with a competitive mechanism. nih.gov This indicates that this compound and the H4 peptide bind to overlapping sites within the SETD8 enzyme.

Non-Competitive Interaction with S-adenosyl-L-methionine (SAM) Cofactor

In contrast to its interaction with the protein substrate, this compound exhibits a non-competitive interaction with the cofactor S-adenosyl-L-methionine (SAM). nih.govacs.orgnih.govrsc.org SAM serves as the methyl group donor in the methylation reaction catalyzed by SETD8. A non-competitive inhibition profile with respect to SAM suggests that this compound does not directly compete with SAM for binding to the enzyme's active site. nih.gov

The crystal structure of human SETD8 in complex with this compound (PDB ID: 5T5G) provides structural insights into this non-competitive behavior regarding SAM. acs.orgrcsb.org While the inhibitor binds to the enzyme, its position does not appear to directly overlap with the region where SAM would bind. nih.gov

Thermodynamic Binding Characteristics of this compound

Isothermal titration calorimetry (ITC) studies have been employed to characterize the thermodynamic parameters of this compound binding to SETD8. nih.gov These studies provide valuable information about the affinity and the driving forces behind the binding interaction.

ITC experiments have determined that this compound binds to SETD8 with a dissociation constant (KD) of 1.3 μM. nih.gov This KD value is close to the in vitro inhibitory concentration (IC50) of this compound, which was measured at 1.9 μM in a scintillation proximity assay. nih.gov The close correlation between the binding affinity (KD) and the functional inhibitory potency (IC50) further supports this compound as a direct inhibitor of SETD8 enzymatic activity.

The ITC study also revealed that the binding of this compound to SETD8 is primarily driven by enthalpy. nih.gov Enthalpy-driven binding typically involves favorable interactions such as hydrogen bonds and van der Waals forces, suggesting that this compound forms specific and energetically favorable contacts with the SETD8 enzyme upon binding.

Table 1: Key Binding and Inhibition Data for this compound

ParameterValueAssay MethodReference
In vitro IC50 (SETD8)1.9 μMScintillation Proximity Assay nih.gov
KD (SETD8 binding)1.3 μMIsothermal Titration Calorimetry nih.gov

Table 2: Summary of this compound Inhibition Mechanism

Interaction with:Mechanism of Inhibition
Protein SubstrateCompetitive
SAM CofactorNon-competitive

Structural Insights into Ms2177 Setd8 Interactions

Co-crystal Structure Analysis of SETD8 in Complex with MS2177 (PDB ID: 5T5G)

The co-crystal structure of human SETD8 in complex with this compound (PDB ID: 5T5G) was the first reported crystal structure of SETD8 bound to a small-molecule inhibitor. acs.orgnih.govacs.orgrcsb.orgpdbj.orgebi.ac.uk This structure, deposited with the Protein Data Bank, provides atomic-level detail of the interaction between this compound and the SET domain of SETD8. ebi.ac.ukwwpdb.org The crystallization was performed using a construct of SETD8 (residues 234–380) that included a C343S mutation to enhance protein stability and solubility. acs.orgnih.gov The structure was determined at a resolution of 2.1 Å.

Analysis of the 5T5G structure revealed that this compound binds to SETD8 in a manner distinct from how some other protein lysine (B10760008) methyltransferase inhibitors bind to their targets, such as quinazoline (B50416) G9a inhibitors binding to G9a. nih.gov The binding site for this compound overlaps with the region where the peptide substrate binds in the SETD8-SAH (S-adenosyl-L-homocysteine)-peptide co-crystal structure. nih.gov

Identification of Key Residues Mediating Inhibitor Binding

The co-crystal structure of SETD8 with this compound (PDB ID: 5T5G) allowed for the identification of specific amino acid residues within the SETD8 binding pocket that are critical for the interaction with this compound. The binding of this compound is accompanied by conformational changes in two tyrosine residues, which form a hydrophobic pocket that accommodates the 2-pyrrolidine group of this compound. nih.gov

Crucially, the structure also revealed the proximity of cysteine residue 311 (C311) to the inhibitor binding site. nih.govnih.govacs.orgacsmedchem.org This observation was significant as it suggested an opportunity for the design of covalent inhibitors that could specifically target this residue. nih.govacs.org

Structural Basis for Subsequent Covalent Inhibitor Design

The structural information obtained from the SETD8-MS2177 co-crystal structure (PDB ID: 5T5G), particularly the identification of the nearby C311 residue, provided a strong structural basis for the design of subsequent covalent inhibitors of SETD8. acs.orgnih.govnih.govacs.orgrcsb.org

Cellular Activity and Pharmacological Considerations of Ms2177

Impact on Cellular Histone H4 Lysine (B10760008) 20 Monomethylation (H4K20me1)

MS2177 functions as a potent and selective inhibitor of SETD8. nih.govsigmaaldrich.comtranscriptionfactor.orgnih.gov In vitro studies have demonstrated its inhibitory effect on SETD8 enzymatic activity. This compound was identified as a more potent inhibitor compared to a precursor compound (referred to as 93 or 1) after the insertion of an aminoethyl group. guidetopharmacology.orguni.lucenmed.com It exhibits an in vitro IC₅₀ value of 1.9 µM in a scintillation proximity assay. nih.govnih.govcenmed.comamericanelements.com Binding of this compound to SETD8 has been confirmed by isothermal titration calorimetry (ITC), showing a KD of 1.3 µM. nih.govcenmed.comamericanelements.com This binding is competitive with the substrate (H4 peptide) but not with the cofactor S-adenosyl-L-methionine (SAM). guidetopharmacology.orguni.lucenmed.compatsnap.comguidetopharmacology.orgamericanelements.com

A cocrystal structure of this compound in complex with SETD8 (PDB ID: 5T5G) has provided insights into its binding mode. cenmed.comamericanelements.compatsnap.comamericanelements.comfishersci.ptnih.gov This structural analysis revealed that this compound occupies the inhibitor binding site and highlighted the proximity of a cysteine residue (C311) to this site. cenmed.comamericanelements.compatsnap.comguidetopharmacology.orgamericanelements.comnih.gov

While this compound is a potent inhibitor of SETD8 in vitro, its impact on cellular H4K20me1 levels is limited. cenmed.comamericanelements.compatsnap.com This is primarily attributed to its poor cellular permeability and high efflux characteristics, which hinder its ability to effectively reach and inhibit SETD8 within the cellular environment. guidetopharmacology.orguni.lucenmed.comamericanelements.compatsnap.com Consequently, significant reduction in the cellular H4K20me mark has not been consistently observed with this compound treatment at certain concentrations. cenmed.comamericanelements.com Studies using other SETD8 inhibitors, such as UNC0379 and C23, which also target SETD8 and inhibit H4K20 monomethylation, support the principle that SETD8 inhibition can suppress cellular H4K20me1 and induce cell cycle defects. tocris.comharvard.edufishersci.ptbit.lynih.govguidetopharmacology.org The structural information from this compound bound to SETD8 has been utilized to understand the binding of other inhibitors, suggesting they may occupy a similar pocket. bit.lynih.govguidetopharmacology.org

Table 1: In Vitro Potency of this compound against SETD8

AssayValueUnitReference
IC₅₀ (Scintillation Proximity)1.9 ± 1.05µM nih.govcenmed.comamericanelements.com
KD (ITC)1.3µM nih.govcenmed.comamericanelements.com

Membrane Permeability and Cellular Efflux Characteristics

A significant limitation regarding the cellular activity of this compound is its unfavorable membrane permeability and high efflux ratio. guidetopharmacology.orguni.lucenmed.comamericanelements.compatsnap.com These pharmacological properties impede the compound's ability to efficiently cross the cell membrane and accumulate intracellularly at concentrations sufficient to achieve robust inhibition of SETD8 and a consequent reduction in cellular H4K20me1 levels. guidetopharmacology.orguni.lucenmed.comamericanelements.compatsnap.com

Specific measurements of this compound's permeability and efflux have been reported. Its membrane permeability was found to be 4.4 nm/s, and it exhibited a high efflux ratio of 137. cenmed.comamericanelements.com These values indicate that this compound does not readily permeate the cell membrane and is actively transported out of the cell, contributing to its limited cellular efficacy despite its potent in vitro activity. cenmed.comamericanelements.com

Table 2: Permeability and Efflux Data for this compound

CharacteristicValueUnitReference
Membrane Permeability4.4nm/s cenmed.comamericanelements.com
Efflux Ratio137Unitless cenmed.comamericanelements.com

Strategies for Enhancing Cellular Activity of SETD8 Inhibitors

The poor cellular activity observed with this compound and other SETD8 inhibitors, such as UNC0379 and BRD9539, highlights a general challenge in developing effective pharmacological tools targeting this enzyme. uni.lupatsnap.com The limited cellular permeability and significant efflux are key factors contributing to this issue. guidetopharmacology.orguni.lucenmed.comamericanelements.compatsnap.com

Efforts to enhance the cellular activity of SETD8 inhibitors have involved medicinal chemistry approaches aimed at improving their pharmacokinetic properties. The development of this compound itself was an attempt to improve upon the potency of UNC0379 through structural modification, specifically the addition of an aminoethyl group. guidetopharmacology.orguni.lupatsnap.comguidetopharmacology.org

Another strategy explored based on the structural information of this compound bound to SETD8 was the design of MS453, a covalent inhibitor analog. cenmed.comamericanelements.compatsnap.comguidetopharmacology.orgfishersci.ptnih.gov This compound was designed to specifically target a cysteine residue (C311) located near the inhibitor binding site. cenmed.comamericanelements.compatsnap.comguidetopharmacology.orgnih.gov While MS453 showed potent in vitro activity and selectivity, it also suffered from poor membrane permeability and a high efflux ratio, similar to this compound, thus limiting its cellular utility. cenmed.comamericanelements.compatsnap.com

General strategies for improving the cellular activity of methyltransferase inhibitors, as seen with other classes of these enzymes, include optimizing physicochemical properties. For instance, increasing hydrophobicity has been a strategy employed to improve the cellular permeability of some G9a/GLP inhibitors. patsnap.com The ongoing need for the development of SETD8 inhibitors with improved pharmacological characteristics, including enhanced cellular penetration and reduced efflux, remains an active area of research to fully elucidate the diverse roles of SETD8 and explore its potential as a therapeutic target. wikipedia.org

Molecular and Cellular Consequences of Setd8 Inhibition in Research Models

Effects on Cellular Signaling Pathways

Inhibition of SETD8 can impinge upon several critical cellular signaling networks that govern fundamental processes such as DNA repair, ribosome biogenesis, and growth regulation.

SETD8 and H4K20me1 are known to play a role in the DNA damage response (DDR), particularly in the recruitment of key repair factors to sites of double-strand breaks (DSBs). The protein 53BP1 (p53-binding protein 1) is a crucial mediator in the DDR, essential for processing the DNA damage signal and recruiting other repair proteins. 53BP1 is known to be recruited to DNA damage sites marked by histone modifications, including H4K20me. 53BP1 plays a pivotal role in determining the choice between different DSB repair pathways, primarily promoting non-homologous end joining (NHEJ) over homologous recombination (HR) by preventing DNA end resection. While direct studies detailing the effect of MS2177 on 53BP1 recruitment or function were not explicitly found, the established link between H4K20 methylation and 53BP1 suggests that SETD8 inhibition by this compound, leading to reduced H4K20me1, could potentially impact 53BP1 localization and consequently influence the balance between NHEJ and HR. Depletion of 53BP1 has been shown to result in cell cycle arrest and genomic instability.

Ribosome biogenesis is a fundamental and energy-intensive process that primarily occurs in the nucleolus. Perturbations in ribosome biogenesis or nucleolar integrity can lead to nucleolar stress, a cellular stress response that can trigger cell cycle arrest or apoptosis. The nucleolus also serves as a hub for integrating various stress signals. While a direct link between SETD8 inhibition by this compound and ribosome biogenesis or nucleolar stress was not explicitly detailed in the provided information, SETD8's involvement in cellular processes and its potential impact on gene expression could indirectly influence the complex machinery of ribosome biogenesis. Nucleolar stress is known to stimulate signaling pathways, including those involving p53.

SETD8 has been shown to methylate p53, a key tumor suppressor protein, and this methylation can suppress p53-mediated transcriptional activation. jinpanlab.com SETD8 knockdown has been observed to enhance the proapoptotic function of p53. jinpanlab.com This suggests that inhibition of SETD8 by this compound could potentially influence p53 activity. The p53 protein is intricately linked with major growth-regulatory pathways, including the PI3K/AKT/mTOR pathway. The PI3K/AKT/mTOR pathway is a critical signaling network that promotes cell survival, growth, and proliferation, and is frequently dysregulated in cancer. p53 can regulate the PI3K/AKT/mTOR pathway at multiple levels, and there is complex crosstalk between these networks in response to various cellular stimuli and stresses. By potentially influencing p53 activity, SETD8 inhibition by this compound could indirectly modulate the activity of the PI3K/AKT/mTOR pathway, impacting cellular growth and survival signals.

Preclinical Research Implications and Investigational Therapeutic Avenues

Investigating SETD8 as a Drug Target in Cancer Research

SETD8 (also known as KMT5A, PR-SET7, or SET8) is a methyltransferase responsible for the monomethylation of histone H4 lysine (B10760008) 20 (H4K20me1) rakliga.huacsmedchem.orgjinpanlab.com. Beyond histones, SETD8 also methylates non-histone proteins, including key cancer-related proteins such as p53 and PCNA rakliga.huacsmedchem.orgjinpanlab.com. Methylation of p53 by SETD8 has been shown to decrease its tumor suppressor activity, while methylation of PCNA can contribute to its stability and likely its oncogenic functions rakliga.hu.

SETD8 is frequently found to be overexpressed in various types of cancer acsmedchem.orgjinpanlab.com. This overexpression has been correlated with a shorter survival time in patients with certain malignancies, including gastric, esophageal, and prostate cancers rakliga.hu. The accumulating evidence on the role of SETD8 in promoting cancer cell survival and proliferation, coupled with its overexpression in numerous tumor types, highlights its potential as a promising target for the development of anti-cancer therapeutics rakliga.hu. Investigations have identified SETD8 as a specific vulnerability in certain aggressive cancers, such as High-Risk Neuroblastoma and MYC-driven Medulloblastoma.

Efficacy of SETD8 Inhibition in Preclinical Cancer Models

Preclinical studies utilizing SETD8 inhibitors, including MS2177 and its precursor UNC0379, have demonstrated efficacy in various cancer models. UNC0379, a selective inhibitor of SETD8, improved the prognosis in preclinical xenograft models of neuroblastoma rakliga.hu. Genetic inhibition of SETD8, as well as pharmacological inhibition using compounds like UNC0379, has been shown to inhibit tumor xenograft growth and significantly prolong the survival of mice in neuroblastoma models.

Studies have indicated that SETD8 inhibition can induce caspase-dependent cell death in neuroblastoma cells with wild-type p53. Furthermore, SETD8 inhibition has been observed to attenuate cell proliferation and promote apoptosis in endometrial cancer cells rakliga.hu. Interestingly, SETD8 inhibitors have also demonstrated toxicity in p53-deficient cells, suggesting that their mechanism of action is not solely dependent on p53 activation acsmedchem.orgjinpanlab.com. Research indicates that SETD8 inhibition can specifically impact nucleoli, leading to nucleolar stress acsmedchem.orgjinpanlab.com.

This compound was developed as a more potent analog of UNC0379. In vitro studies have determined this compound's inhibitory potency against SETD8.

CompoundTargetIn vitro IC₅₀ (µM)K_D (µM)
This compoundSETD81.91.3
UNC0379SETD8-18

This compound has been characterized as a substrate-competitive inhibitor of SETD8, meaning it competes with the H4 peptide substrate for binding to the enzyme, but it is non-competitive with the cofactor S-adenosyl-L-methionine (SAM). The binding mode of this compound to SETD8 has been investigated through cocrystal structure analysis (PDB ID: 5T5G), providing atomic-level insights into the interaction. These preclinical findings support the investigation of SETD8 inhibitors like this compound as potential therapeutic agents in cancer.

Research on Modulating Chemoresistance via SETD8 Inhibition

Protein methyltransferases (PMTs), including the protein lysine methyltransferases (PKMTs such as SETD8), have been increasingly recognized for their significant roles in the development of chemoresistance in various cancers. Research exploring the modulation of chemoresistance through SETD8 inhibition has shown promising results.

In multiple myeloma cells, inhibition of SETD8 has been demonstrated to overcome resistance to melphalan, a commonly used chemotherapeutic agent, thereby improving treatment effectiveness in preclinical settings. Furthermore, studies in endometrial cancer cells have shown that combination treatment involving UNC0379, a SETD8 inhibitor, alongside conventional chemotherapeutic agents like doxorubicin (B1662922) or cisplatin (B142131), resulted in an additive inhibition of cell proliferation rakliga.hu. These findings suggest that targeting SETD8 could be a strategy to enhance the effectiveness of existing chemotherapy regimens and potentially overcome drug resistance in certain cancers.

Development of Predictive Biomarkers for SETD8 Inhibitor Response

A crucial aspect of developing targeted therapies is the identification of predictive biomarkers that can identify patients most likely to respond to treatment. Research is ongoing to identify such biomarkers for SETD8 inhibitors.

Initial hypotheses suggested that the efficacy of SETD8 inhibitors might be linked to p53 activation acsmedchem.org. However, subsequent studies have challenged this notion, indicating that the toxicity of these inhibitors is not necessarily dependent on p53 status acsmedchem.orgjinpanlab.com. MYC overexpression was also proposed as a determinant of sensitivity to SETD8 inhibition acsmedchem.org.

More recent research supports a model where the toxicity of SETD8 inhibitors is modulated by factors influencing nucleolar activity and ribosome biogenesis rates acsmedchem.orgjinpanlab.com. A study suggests that the toxicity of SETD8 inhibitors correlated with the activity of MYC or mTOR, which are key regulators of ribosome biogenesis acsmedchem.orgjinpanlab.com. This research proposes that SETD8 inhibition may be particularly effective in tumors characterized by high rates of ribosome biogenesis, such as those driven by the MYC oncogene, suggesting this as a potential novel biomarker for sensitivity acsmedchem.org.

Additionally, somatic variants in epigenetic modifiers, including KMT5A (SETD8), are being investigated as potentially promising predictive biomarkers for determining the response to therapeutic interventions. The ongoing research into these areas aims to provide better tools for patient stratification and to optimize the clinical application of SETD8 inhibitors in the future.

Medicinal Chemistry and Structure Activity Relationship Sar Studies Beyond Ms2177

Optimization of Quinazoline (B50416) Scaffold for Improved Potency and Selectivity

The initial discovery of UNC0379, a substrate-competitive SETD8 inhibitor with an in vitro IC₅₀ of 7.3 μM, provided a starting point for SAR studies. nih.govnih.gov UNC0379 features a quinazoline core, a scaffold also found in potent inhibitors of other lysine (B10760008) methyltransferases like G9a and GLP. nih.govacs.org

Efforts to improve the potency of UNC0379 involved exploring modifications at different positions of the quinazoline scaffold, including the 2-, 4-, 6-, and 7-substituents. rsc.orgnih.gov While attempts to modify the 2- or 4-substituents of UNC0379 were initially unsuccessful in improving potency, insights from G9a/GLP inhibitors, where the addition of an alkylamino group to the 7-position significantly enhanced potency, guided further design. nih.gov

Reasoning that UNC0379 and G9a/GLP inhibitors might share a similar binding mode, the addition of an alkylamino group to the 7-position of the quinazoline scaffold was investigated for SETD8 inhibition. nih.gov This modification proved successful, with an ethylamino group providing the greatest improvement in potency, leading to the identification of MS2177. nih.gov this compound demonstrated an improved in vitro IC₅₀ of 1.9 μM in a scintillation proximity assay compared to UNC0379. medkoo.combiocat.comnih.govebiohippo.comtargetmol.com

Binding studies using isothermal titration calorimetry (ITC) confirmed the direct binding of this compound to SETD8 with a KD of 1.3 μM, a significantly lower value than the KD of 18 μM for UNC0379, indicating tighter binding. nih.govacs.org The binding of this compound to SETD8 was found to be enthalpy-driven. nih.gov Mechanism of action studies revealed that this compound is competitive with the H4 peptide substrate but noncompetitive with the cofactor SAM, similar to UNC0379. nih.govacs.org

The crystal structure of SETD8 in complex with this compound (PDB ID: 5T5G) provided crucial structural insights into the binding mode of this inhibitor, representing the first such structure for SETD8 with a small-molecule inhibitor. nih.govacs.orgrcsb.org This structure revealed that this compound's binding mode is distinct from other PKMT inhibitors and involves conformational changes in two tyrosine residues to form a hydrophobic pocket that accommodates the 2-pyrrolidine group of this compound. nih.gov

Further SAR studies on the quinazoline series explored various 2- and 4-substituents. nih.govacs.org These studies indicated that while the 4-amino moiety can tolerate modifications without significant potency loss, alterations to the 2-amino moiety are generally not well-tolerated. nih.govacs.org

Here is a table summarizing the potency of UNC0379 and this compound:

CompoundIn vitro IC₅₀ (SETD8)KD (SETD8)Mechanism of Action
UNC03797.3 μM nih.govnih.gov18 μM nih.govacs.orgSubstrate-competitive nih.govacs.org
This compound1.9 μM medkoo.combiocat.comnih.govebiohippo.comtargetmol.com1.3 μM nih.govacs.orgSubstrate-competitive nih.govacs.org

Design and Evaluation of this compound Analogs for Enhanced Pharmacokinetic Properties

While the search results mention the design and evaluation of analogs of related quinazoline-based inhibitors (like UNC0638) to improve pharmacokinetic (PK) properties for in vivo studies nih.gov, specific details about the design and evaluation of this compound analogs explicitly for enhanced pharmacokinetic properties are not extensively detailed within the provided snippets. However, the general principle of designing analogs to improve PK profiles, such as increasing hydrophobicity or modifying side chains to influence absorption, distribution, metabolism, and excretion (ADME) properties, is a common practice in medicinal chemistry following the identification of potent hits. frontiersin.orgmdpi.comnih.govnih.govresearchgate.net The development of UNC0642 from UNC0638, which showed improved PK properties while maintaining high potency and selectivity for G9a and GLP, serves as an example of such optimization efforts within the quinazoline scaffold series. nih.gov

Development of Covalent SETD8 Inhibitors Derived from this compound Insights

The crystal structure of this compound in complex with SETD8 (PDB ID: 5T5G) proved invaluable for the design of covalent SETD8 inhibitors. acs.orgrcsb.org This structure revealed the proximity of cysteine residue C311 to the inhibitor binding site, presenting an opportunity for targeted covalent modification. acs.orgnih.gov

Leveraging this structural information, MS453, an analog of this compound incorporating an electrophilic acrylamide (B121943) group, was designed and synthesized. acs.orgrsc.org The acrylamide moiety was intended to react specifically with the thiol group of Cys311. acs.org Experimental evidence, including mass spectrometry-based analyses using wild-type and C311S mutant SETD8, confirmed that MS453 selectively and covalently modifies Cys311. acs.org

MS453 demonstrated potent inhibition of SETD8 with an IC₅₀ value of 795 nM and reacted with the enzyme with near-quantitative yield. nih.govrsc.org Importantly, MS453 exhibited high selectivity for SETD8 over a panel of other methyltransferases, including PRC2, SMYD2, and SMYD3. nih.govnih.gov The crystal structure of MS453 in complex with SETD8 (PDB ID: 5TH7) further validated the covalent interaction with Cys311 and provided atomic-level details of the binding mode. rsc.org

Future Research Trajectories for Ms2177 and Setd8 Inhibition

Elucidating Comprehensive Biological Networks Impacted by SETD8 Inhibition

While the core functions of SETD8 in H4K20 monomethylation, DNA replication, and DNA damage response are established, a complete understanding of the intricate biological networks it influences upon inhibition by compounds like MS2177 is still evolving scispace.comnih.gov. Future studies should aim to comprehensively map the downstream effects of SETD8 inhibition on various cellular pathways.

Research findings indicate that SETD8 inhibition can impact the p53 signaling pathway, leading to increased p53 expression and promoting apoptosis, particularly in cancer cells nih.govmdpi.combiorxiv.orgnih.gov. SETD8-mediated methylation of p53 at K382 is known to suppress p53's transcriptional activation activity nih.gov. Inhibiting SETD8 can rescue p53 activity, contributing to cell cycle arrest and apoptosis nih.gov.

Furthermore, SETD8 methylates PCNA, a key factor in DNA replication and repair scispace.comnih.govnih.govbiorxiv.org. This methylation is thought to stabilize PCNA and contribute to oncogenic functions nih.gov. SETD8 inhibition can reduce PCNA levels, suppressing cancer cell growth by affecting DNA replication scispace.com.

SETD8 has also been implicated in the Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition (EMT), suggesting roles in cancer invasiveness and metastasis scispace.comnih.govbiorxiv.org. Future research should delve deeper into how SETD8 inhibition by agents like this compound modulates these complex signaling cascades and cellular processes. Investigations utilizing techniques such as transcriptomics, proteomics, and phosphoproteomics following this compound treatment could provide a more complete picture of the affected biological networks.

Rational Design of Next-Generation SETD8 Inhibitors with Optimized Profiles

The development of this compound represented an advancement over earlier SETD8 inhibitors like UNC0379 in terms of potency nih.govnih.gov. However, the rational design of next-generation inhibitors with further optimized profiles remains a critical area for future research. This includes improving potency, selectivity, pharmacokinetic properties, and reducing potential off-target effects.

The co-crystal structure of this compound with SETD8 (PDB ID: 5T5G) provides a valuable foundation for structure-based drug design nih.govnih.govacs.org. Future efforts can leverage this structural information to design compounds with enhanced binding affinity and specificity for the SETD8 catalytic site. The presence of Cysteine 311 near the binding site, identified through the this compound co-crystal structure, has already facilitated the design of covalent SETD8 inhibitors nih.govnih.gov. Further exploration of covalent or allosteric inhibition mechanisms could yield inhibitors with distinct advantages.

Improving the cellular activity of SETD8 inhibitors, potentially by enhancing membrane permeability and reducing efflux, is also a key goal for future design efforts nih.gov. Rational design strategies, guided by computational modeling and structure-activity relationship (SAR) studies, will be essential in developing inhibitors with improved pharmacological profiles.

Exploration of Combination Therapeutic Strategies with SETD8 Inhibitors

Given the multifaceted roles of SETD8 in cellular processes frequently dysregulated in disease, particularly cancer, exploring combination therapeutic strategies involving SETD8 inhibitors like this compound is a promising avenue for future research. Combining SETD8 inhibition with other therapeutic modalities could lead to synergistic effects, overcome resistance mechanisms, and improve treatment outcomes.

Preclinical studies have already shown the potential for combination therapy. For instance, the SETD8 inhibitor UNC0379 showed additive inhibitory effects on cell proliferation when combined with doxorubicin (B1662922) or cisplatin (B142131) in endometrial cancer cell lines mdpi.com. In glioblastoma, targeted inhibition of SETD8 synergized with the Wee1 inhibitor adavosertib in restraining tumor growth nih.gov.

Future research should investigate combinations of this compound and other SETD8 inhibitors with various classes of anti-cancer agents, including chemotherapy, targeted therapies (e.g., cell cycle inhibitors, DNA damage response inhibitors), immunotherapy, and other epigenetic modulators. Identifying specific genetic or molecular markers that predict sensitivity to SETD8 inhibition alone or in combination would be crucial for patient stratification and personalized therapy.

Deepening Understanding of SETD8's Role in Diverse Pathophysiological States

While SETD8's role in various cancers is increasingly recognized, further research is needed to fully understand its involvement in other diverse pathophysiological states. SETD8 has been reported to be involved in the regulation of erythroid maturation, suggesting roles beyond malignancy scispace.comnih.gov.

Future studies should explore the contribution of SETD8-mediated methylation to the development and progression of a wider range of diseases, including neurological disorders, developmental defects, and other non-oncological conditions where epigenetic dysregulation is implicated researchgate.net. Understanding the specific substrates and pathways regulated by SETD8 in these contexts could reveal novel therapeutic opportunities for SETD8 inhibitors.

Deepening the understanding of SETD8's physiological functions in normal tissues is also crucial to anticipate and mitigate potential off-target effects of SETD8 inhibitors. Research into the dynamic conformational landscape of SETD8 is providing insights into its enzymatic catalysis and allosteric mechanisms, which could inform the development of inhibitors with improved specificity and reduced toxicity biorxiv.orgelifesciences.orgnih.gov.

Q & A

Q. What is the molecular mechanism of MS2177 as a SETD8 inhibitor, and how does it differ from earlier inhibitors like UNC0379?

this compound is a quinoline-based small-molecule inhibitor optimized from UNC0379, designed to selectively target SETD8, a lysine methyltransferase (KMT) responsible for monomethylation of histone H4K20. Unlike UNC0379, this compound exhibits increased potency and enabled the first co-crystal structure of SETD8 with an inhibitor (PDB ID: 5T5G). This structure revealed key interactions, including proximity to cysteine residue C311, which informed the design of covalent inhibitors like MS453 .

Methodological Insight: To validate mechanism, use enzymatic assays (e.g., radioactive methyltransferase assays) and cellular phenocopying via siRNA knockdown. Compare dose-response curves between this compound and predecessors to assess potency improvements .

Q. How should researchers design in vitro experiments to evaluate this compound's inhibitory activity and specificity?

  • Step 1 : Select a panel of KMTs (e.g., SETD8, G9a/GLP, EZH2) to test selectivity.
  • Step 2 : Use fluorescence-based or radiometric methyltransferase assays to measure IC50 values.
  • Step 3 : Validate cellular activity via Western blotting for H4K20me1 reduction in cancer cell lines (e.g., HeLa).
  • Step 4 : Include UNC0379 as a comparator to benchmark potency gains .

Key Consideration: Ensure assay buffers replicate physiological conditions (e.g., pH, cofactor concentrations) to avoid artifactual inhibition .

Q. What are the critical parameters for ensuring reproducibility in this compound-treated cell culture studies?

  • Cell Line Authentication : Use STR profiling to confirm identity.
  • Compound Handling : Prepare fresh DMSO stocks to prevent degradation.
  • Controls : Include vehicle controls and SETD8-knockdown cells (siRNA/shRNA) to validate on-target effects.
  • Data Reporting : Document cell passage numbers, serum lots, and incubation times .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Contradictions often arise from pharmacokinetic limitations or off-target effects.

  • Approach 1 : Perform plasma stability assays to assess this compound degradation.
  • Approach 2 : Use pharmacokinetic modeling to optimize dosing regimens.
  • Approach 3 : Apply proteomics (e.g., SILAC) to identify off-target methylation events.
  • Approach 4 : Validate in vivo target engagement via tissue-specific H4K20me1 quantification .

Case Study: In SETD8 inhibition studies, murine models showed embryonic lethality, highlighting the need for conditional knockout models to isolate therapeutic contexts .

Q. What advanced structural biology techniques are critical for studying this compound-SETD8 interactions?

  • X-ray Crystallography : Resolve binding modes at atomic resolution (as done for PDB 5T5G).
  • Molecular Dynamics (MD) Simulations : Model conformational changes induced by MS2176.
  • Cryo-EM : Study SETD8 complexes in near-native states.
  • Computational Docking : Use UCSF ChimeraX to predict derivatives’ binding affinities .

Best Practice: Cross-validate structural findings with mutagenesis (e.g., C311A mutation to test covalent binding) .

Q. How can researchers design comparative studies to evaluate this compound against covalent inhibitors like MS453?

  • Step 1 : Profile inhibitory kinetics (e.g., Kd, kon/koff) using surface plasmon resonance (SPR).
  • Step 2 : Assess cellular residence time via washout experiments.
  • Step 3 : Evaluate toxicity in non-cancerous cell lines to identify therapeutic windows.
  • Step 4 : Use RNA-seq to compare transcriptional responses between inhibitors .

Data Analysis Tip: Apply ANOVA with post-hoc tests to quantify significant differences in efficacy and selectivity .

Q. What methodologies are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Single-Cell RNA-seq : Resolve subpopulation-specific responses.
  • Flow Cytometry : Quantify H4K20me1 levels at single-cell resolution.
  • Clonogenic Assays : Measure long-term proliferative effects.
  • Statistical Framework : Use dose-response nonlinear regression models (e.g., Hill equation) .

Pitfall Alert: Account for cell-cycle heterogeneity, as SETD8 inhibition impacts G2/M progression .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include raw data (e.g., IC50 curves) in supplementary materials and processed data (e.g., normalized methylation levels) in main figures .
  • Ethics : Disclose conflicts of interest (e.g., compound sourcing) and adhere to institutional guidelines for animal studies .
  • Code Availability : Share scripts for structural modeling (e.g., ChimeraX workflows) on repositories like GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MS2177
Reactant of Route 2
Reactant of Route 2
MS2177

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.